1. ADX47273 * Compound Description: ADX47273 ([S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [, , ] Research suggests ADX47273 enhances N-methyl-d-aspartate receptor function and may hold potential as a treatment for schizophrenia. [] Preclinical studies indicate ADX47273 exhibits antipsychotic-like and procognitive effects. [, ]* Relevance: ADX47273 contains a 1,2,4-oxadiazole ring system as a core structural feature, which it shares with the compound (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone.
2. AZD1979* Compound Description: AZD1979 [(3-(4-(2-oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone] is a melanin-concentrating hormone receptor 1 (MCHr1) antagonist investigated for the treatment of obesity. [, , ] Metabolic studies revealed the formation of glutathione-related metabolites, including the glutathionyl, cysteinyl, cysteinylglycinyl, and mercapturic acid conjugates. [] Relevance:* Both AZD1979 and (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone share the 1,2,4-oxadiazole ring and the azetidine ring.
4. (4-Chloro-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-methyl-2-[5-(2-trifluoromethoxy-phenyl)-4H-[1,2,4]triazol-3-yl]-pyrrolidin-1-yl}l-methanone * Compound Description: This compound (compound 42 in the source paper []) represents a dual orexin receptor antagonist (DORA) with improved in vivo efficacy compared to compound 6. [] * Relevance: This DORA and (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone are both heterocyclic compounds with potential application in CNS disorders.
5. 3-Fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (VU0285683)* Compound Description: VU0285683 is a selective negative allosteric modulator (NAM) of mGlu5 with high affinity for the 2-methyl-6-(phenylethynyl)-pyridine (MPEP) binding site. [] Preclinical studies suggest VU0285683 exhibits anxiolytic-like activity in rodent models. []* Relevance: VU0285683 and (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone both contain the 1,2,4-oxadiazole ring.
6. (4-Hydroxypiperidin-1-yl)(4-phenylethynyl)phenyl)methanone (VU0092273)* Compound Description: VU0092273 is a novel mGlu5 PAM that binds to the MPEP site. [] Chemical optimization of VU0092273 led to the development of an orally active analog, N-cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide hydrochloride (VU0360172). []* Relevance: VU0092273, similar to (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone, is a heterocyclic compound exhibiting activity related to a specific CNS receptor, although their target receptors differ.
7. N-cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide hydrochloride (VU0360172)* Compound Description: VU0360172 is an orally active mGlu5 PAM and a chemically optimized analog of VU0092273. [] VU0360172 demonstrated efficacy in rodent models predictive of antipsychotic activity. []* Relevance: While VU0360172 does not share the same core structure as (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone, both compounds belong to the category of centrally active heterocyclic compounds.
8. rac-[3-(5-Chloro-benzooxazol-2-ylamino)piperidin-1-yl]-(5-methyl-2-[1,2,3]triazol-2-ylphenyl)methanone (Compound 3 in source paper [])* Compound Description: This compound represents a structural hybrid of suvorexant and a piperidine-containing dual orexin receptor antagonist (DORA) and served as a starting point in the exploration of novel DORAs. [] This compound required optimization due to issues such as chemical instability, CYP3A4 inhibition, and low brain penetration. [] * Relevance: This compound and (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone share a similar core structure, incorporating a piperidine ring linked to an aromatic system through a methanone bridge.
9. 5-Methoxy-1-benzenesulfonyl analogue (Compound 19 in source paper [])* Compound Description: This N(1)-arylsulfonyltryptamine derivative displayed high affinity for the human serotonin 5-HT(6) receptor. [] * Relevance: This compound and (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone represent different classes of heterocyclic compounds investigated for their interaction with CNS receptors.
10. 3-(3-Methoxybenzyl)-1,2,4-oxadiazol-5-yl derivative (Compound 43 in source paper [])* Compound Description: This compound, incorporating a 3-(3-methoxybenzyl)-1,2,4-oxadiazol-5-yl group at the 2-position of the indole ring, exhibited high affinity for the human serotonin 5-HT(6) receptor. []* Relevance: This compound, like (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone, features a 1,2,4-oxadiazole ring substituted with a methoxybenzyl group. This shared structural element suggests potential for similar binding interactions with specific targets.
11. (4RS)-1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-12,12a-dihydroimidazo[1,5-a]pyrrolo[2,1-c]quinoxalin-10(11H)-one (Compound 1a in source paper [, , ])* Compound Description: This imidazo[1,5-a]quinoxaline derivative exhibits high affinity for the GABAA/benzodiazepine receptor. [, , ] Its enantiomers were synthesized from L- and D-glutamic acid, respectively. [] The compound and its enantiomers displayed nanomolar affinities for the [3H]flunitrazepam binding site. []* Relevance: While structurally distinct from (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone, both compounds demonstrate high affinity for CNS receptors, highlighting the relevance of heterocyclic scaffolds in developing CNS-active agents.
12. 5-Benzoyl-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-4,5- dihydroimidazo[1,5-a]quinoxaline (Compound 13b in source paper []) * Compound Description: This imidazo[1,5-a]quinoxaline derivative, along with other amides and carbamates of the same class, represents a series of compounds with high affinity for the GABAA/benzodiazepine receptor, exhibiting a broad spectrum of intrinsic efficacies. []* Relevance: Like (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone, this compound incorporates a 1,2,4-oxadiazole ring system, although its overall structure and pharmacological target differ.
13. tert-Butyl (4S)-12,12a-dihydroimidazo[1,5-a]pyrrolo[2,1-c]quinoxaline-1-carboxylate (Compound 1e in source paper [])* Compound Description: This compound belongs to a series of imidazo[1,5-a]quinoxaline amides and carbamates that exhibit high affinity for the GABAA/benzodiazepine receptor. [] This series demonstrates a diverse range of intrinsic efficacies, suggesting potential for developing compounds with tailored pharmacological profiles targeting the GABAA/benzodiazepine receptor. []* Relevance: Both this compound and (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone are heterocyclic compounds designed to interact with CNS receptors, highlighting the significance of heterocyclic chemistry in medicinal chemistry targeting the CNS.
14. 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-5-[(dimethylamino)carbonyl]-4,5-dihydroimidazo[1,5-alpha]quinoxaline (Compound 2 in source paper [])* Compound Description: This compound, also known as U-91571, acts as a partial agonist at the benzodiazepine receptor. [] Its structure served as a basis for developing tetracyclic imidazoquinoxaline analogs with varying efficacies at the benzodiazepine receptor. []* Relevance: Similar to (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone, this compound incorporates a 1,2,4-oxadiazole ring and targets a specific CNS receptor, showcasing the application of heterocyclic chemistry in CNS drug discovery.
15. 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-12,12a-dihydroimidazo[1,5-alpha]pyrrolo[2,1-c]quinoxalin-10(11H)-one (Compound 3 in source paper [])* Compound Description: This compound, known as U-89267, acts as a full agonist at the benzodiazepine receptor and provided a structural basis for designing tetracyclic imidazoquinoxaline analogs with varying intrinsic activities at this receptor. []* Relevance: Both this compound and (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone are heterocyclic compounds featuring a 1,2,4-oxadiazole ring and are designed to modulate the activity of CNS receptors, although their specific targets and pharmacological profiles might differ.
16. 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(1-methylethyl)imidazol(1,5-a)quinoxalin-4(5H)-o-ne (U-78875)* Compound Description: U-78875 belongs to the imidazoquinoxaline family and shows high affinity for the benzodiazepine receptor. [, , ] It exhibits partial agonist activity in functional assays. [] Structural modifications within this series led to the identification of compounds with a wide range of efficacies, from antagonists to full agonists. []* Relevance: U-78875 shares the 1,2,4-oxadiazole ring system with the compound (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone, and both are designed to interact with CNS receptors.
17. Panadiplon* Compound Description: Panadiplon [3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(1-methylethyl)imidazo(1,5-a)quinoxalin-4(5H)-one] is an alpha(5)GABA(A) agonist. [, ] In animal models, Panadiplon reproduced the discriminative stimulus effects of ethanol. [, ]* Relevance: Panadiplon contains a 1,2,4-oxadiazole ring, a structural feature shared with the compound (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone, and is designed to modulate CNS receptor activity.
19. 5-(4-Cyano-3-methylphenyl)-2-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)nicotinitrile (Compound 2 in source paper []) * Compound Description: This compound is an analog of the previous compound (entry 18 on this list) that lacks the quinoxaline motif. [] This structural modification resulted in improved stability in rat plasma and significantly enhanced GPR119 agonist properties. []* Relevance: This analog, although structurally distinct from (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone, provides a comparative example showcasing how subtle structural changes can profoundly impact a compound's stability and pharmacological activity.
Overview
The compound (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone is a complex organic molecule that incorporates multiple functional groups, including an oxadiazole ring, an azetidine ring, and a quinoxaline derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Source
This compound can be sourced from various chemical suppliers and research databases, which provide detailed information regarding its synthesis, properties, and applications. For example, BenchChem lists the compound's molecular formula as C23H25N3O3 with a molecular weight of approximately 391.471 g/mol .
Classification
The compound falls under the category of heterocyclic compounds, specifically featuring oxadiazole and quinoxaline moieties. These types of compounds are often studied for their pharmacological properties, including antimicrobial and anticancer activities.
Synthesis Analysis
Methods
The synthesis of (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone typically involves several steps:
Formation of the Oxadiazole Ring: The oxadiazole moiety can be synthesized through a cyclization reaction involving hydrazides and carboxylic acid derivatives.
Azetidine Formation: The azetidine ring is introduced via nucleophilic substitution reactions.
Quinoxaline Attachment: The quinoxaline component is incorporated through coupling reactions with appropriate precursors.
Final Coupling: The final product is obtained by coupling the azetidine-oxadiazole intermediate with a quinoxaline derivative under suitable conditions .
Technical Details
The synthesis may require specific reagents such as potassium carbonate as a base and solvents like dioxane or methanol to facilitate the reactions. Reaction conditions such as temperature and time are critical for successful product formation.
Molecular Structure Analysis
Structure
The molecular structure of the compound includes:
An oxadiazole ring, which contributes to its biological activity.
An azetidine ring, which provides structural diversity.
A quinoxaline moiety, known for its pharmacological properties.
Data
The molecular formula is C23H25N3O3, and its molecular weight is approximately 391.471 g/mol. The InChI representation for the compound is provided for computational analysis .
Chemical Reactions Analysis
Reactions
The compound can participate in various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxadiazole can be reduced to yield amine derivatives under specific conditions.
Substitution Reactions: Nucleophiles such as amines can react with electrophilic centers in the molecule .
Technical Details
Common reagents for oxidation include potassium permanganate and chromium trioxide, while lithium aluminum hydride or hydrogen gas can be used for reductions.
Mechanism of Action
Process
The mechanism of action of this compound largely depends on its specific biological targets. It may interact with enzymes or receptors through:
Hydrogen bonding or π-π stacking interactions facilitated by the oxadiazole ring.
The azetidine ring may influence steric hindrance or electronic effects that modulate activity.
Data from studies suggest that compounds with similar structures exhibit promising anticancer and antimicrobial activities .
Physical and Chemical Properties Analysis
Physical Properties
The compound's physical properties include:
Appearance: Typically a solid at room temperature.
Solubility: Soluble in common organic solvents.
Chemical Properties
The chemical properties include:
Stability under standard laboratory conditions.
Reactivity towards nucleophiles and electrophiles due to the presence of reactive functional groups.
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) are essential for characterizing the compound .
Applications
Scientific Uses
The compound has several potential applications in scientific research:
Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting cancer or infectious diseases.
Biological Studies: Investigating interactions with biological macromolecules such as proteins or nucleic acids.
Material Science: Serving as a building block for synthesizing new materials with unique properties .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.